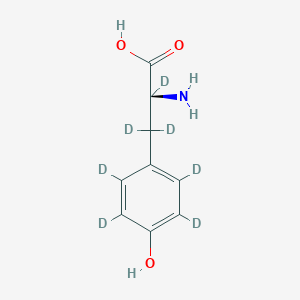
Biphenyl-4,4'-dicarboxylic acid
Overview
Description
[1,1’-Biphenyl]-4,4’-dicarboxylic acid is an organic compound consisting of two benzene rings connected by a single bond, with carboxylic acid groups attached to the 4 and 4’ positions of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Mechanism of Action
Target of Action
Biphenyl-4,4’-dicarboxylic acid (BPDC) is primarily used as a monomer in the synthesis of polymers . Its primary targets are therefore the polymer chains it helps form. These polymers exhibit excellent thermal stability and high electrical insulation properties .
Mode of Action
BPDC interacts with its targets through the formation of covalent bonds during polymerization . In the case of metal-organic frameworks (MOFs), BPDC can coordinate with metal ions to form interconnected nanoplate structures .
Biochemical Pathways
For example, BPDC-based polymers can enhance the thermal stability and electrical insulation of electronic devices .
Result of Action
The primary result of BPDC’s action is the formation of stable, high-performance polymers. These polymers have excellent thermal stability, making them suitable for applications where high-temperature resistance is required . They also demonstrate high electrical insulation properties due to their low dielectric constant and high breakdown strength .
Action Environment
The efficacy and stability of BPDC’s action can be influenced by various environmental factors. For instance, the pore size of BPDC-based MOFs can be tuned through different synthesis temperatures . This suggests that temperature is a key environmental factor influencing the action of BPDC.
Biochemical Analysis
Biochemical Properties
It can also be used as a building block in biomedical applications for the synthesis of various pharmaceutical compounds and materials with biological activity . It has been reported that Biphenyl-4,4’-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 metal organic frameworks (MOFs) via post synthetic linker exchange .
Molecular Mechanism
It is known that it can interact with other molecules to form complex structures such as MOFs . These MOFs have been used in various applications, suggesting that Biphenyl-4,4’-dicarboxylic acid may exert its effects at the molecular level through these interactions .
Metabolic Pathways
Biphenyl-4,4’-dicarboxylic acid is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-dicarboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses aryl halides and boronic acids in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or dioxane . The reaction conditions often require refluxing temperatures to achieve high yields.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4,4’-dicarboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of robust palladium catalysts and optimized reaction conditions ensures consistent product quality and yield.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4,4’-dicarboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products:
Oxidation: Quinones or carboxylated biphenyl derivatives.
Reduction: Biphenyl-4,4’-diol or biphenyl-4,4’-dialdehyde.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Comparison with Similar Compounds
Biphenyl: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
[1,1’-Biphenyl]-4-carboxylic acid: Contains only one carboxylic acid group, resulting in different reactivity and applications.
[1,1’-Biphenyl]-2,2’-dicarboxylic acid: Has carboxylic acid groups at different positions, leading to distinct chemical properties and uses.
Uniqueness: [1,1’-Biphenyl]-4,4’-dicarboxylic acid is unique due to its symmetrical structure and the presence of two carboxylic acid groups, which enhance its reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
4-(4-carboxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQFBGHQPUXOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061140 | |
| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Coarse white powder; [3M MSDS] | |
| Record name | 4,4'-Biphenyldicarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19962 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
787-70-2, 84787-70-2 | |
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=787-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4,4'-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 787-70-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sandalwood, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4′-Biphenyldicarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8ABY24N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4'-Biphenyldicarboxylic acid?
A1: The molecular formula of 4,4'-Biphenyldicarboxylic acid is C14H10O4, and its molecular weight is 242.23 g/mol.
Q2: What spectroscopic data are available for 4,4'-Biphenyldicarboxylic acid?
A2: Research papers report various spectroscopic analyses, including infrared (IR) spectroscopy [, , , , , ], nuclear magnetic resonance (NMR) spectroscopy [, ], UV-Vis spectroscopy [], and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy []. These studies provide insights into the compound's functional groups, electronic structure, and interactions with other molecules.
Q3: Is 4,4'-Biphenyldicarboxylic acid stable under various conditions?
A3: Studies demonstrate the stability of 4,4'-Biphenyldicarboxylic acid and its derivatives under a range of conditions, including high temperatures [, , , , ], acidic and basic environments [, , ], and exposure to water and organic solvents [, , , ]. This stability makes it a suitable building block for robust MOFs.
Q4: How does 4,4'-Biphenyldicarboxylic acid contribute to the catalytic properties of MOFs?
A4: Incorporating 4,4'-Biphenyldicarboxylic acid into MOF structures can enhance catalytic performance due to several factors:
- Exposed Active Sites: The structure of MOFs allows for the exposure of active metal sites within the framework, facilitating catalytic activity [].
- Functional Group Incorporation: Functional groups present in the 4,4'-Biphenyldicarboxylic acid ligand, or introduced through post-synthetic modification, can directly participate in catalytic reactions or enhance substrate binding [, , ].
- Hierarchical Porosity: MOFs derived from 4,4'-Biphenyldicarboxylic acid can exhibit hierarchical porosity, combining micropores and mesopores. This enhances mass transport within the framework, facilitating access to active sites and improving catalytic efficiency [].
Q5: Have computational methods been used to study 4,4'-Biphenyldicarboxylic acid-based materials?
A5: Yes, computational chemistry plays a crucial role in understanding and designing 4,4'-Biphenyldicarboxylic acid-based materials. Density Functional Theory (DFT) calculations have been used for:
- Structural Modeling: Predicting and confirming the crystal structures of MOFs formed with 4,4'-Biphenyldicarboxylic acid [, ].
- Adsorption Mechanism Studies: Investigating the interaction of gas molecules (e.g., CO2) with the framework and identifying favorable adsorption sites within MOF pores [, ].
Q6: How do structural modifications of 4,4'-Biphenyldicarboxylic acid affect MOF properties?
A6: Modifications to the 4,4'-Biphenyldicarboxylic acid ligand significantly impact the resulting MOF's properties:
- Linker Length and Flexibility: Using extended analogs like in COMOC-2 [] introduces flexibility, leading to "breathing effects" during gas adsorption.
- Functional Group Introduction: Introducing amine, alkyne, azide, or nitro groups allows for post-synthetic modification, tailoring pore size, and introducing additional functionalities for applications like gas separation or catalysis [, ].
- Chirality: Utilizing chiral derivatives of 4,4'-Biphenyldicarboxylic acid enables the construction of chiral MOFs with potential applications in enantioselective catalysis or chiral separations [].
Q7: What are the applications of MOFs containing 4,4'-Biphenyldicarboxylic acid?
A7: Research highlights the following applications:
- Gas Adsorption and Separation: The porous nature of 4,4'-Biphenyldicarboxylic acid-based MOFs makes them suitable for selective gas adsorption, including CO2 capture [, , ] and hydrocarbon separation [].
- Catalysis: The presence of open metal sites and the ability to incorporate functional groups enable these MOFs to act as efficient heterogeneous catalysts for various reactions, including CO2 cycloaddition [] and Knoevenagel condensation [].
- Luminescence and Sensing: Some MOFs incorporating 4,4'-Biphenyldicarboxylic acid exhibit luminescent properties and can act as sensors for specific analytes, like nitrobenzene [] or α-ketoglutaric acid [].
Q8: Are there environmental concerns related to 4,4'-Biphenyldicarboxylic acid and its derivatives?
A8: While the research papers provided do not explicitly address the environmental impact, it is crucial to consider the life cycle assessment of any material, including MOFs. Future research should investigate the ecotoxicological effects of 4,4'-Biphenyldicarboxylic acid-based MOFs and explore strategies for their sustainable synthesis, recycling, and disposal [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)


![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)




